BenchChemオンラインストアへようこそ!

4-(cyclohex-3-en-1-ylmethyl)morpholine

Lipophilicity ADME Medicinal Chemistry

For CNS drug discovery programs requiring a differentiated morpholine scaffold, 4-(cyclohex-3-en-1-ylmethyl)morpholine is not a commodity item. Its unique methylene spacer preserves full amine basicity (pKa ~7.4-8.0) for target engagement, unlike enamine analogs that degrade under acidic conditions. The cyclohexene ring provides an orthogonal alkene handle for late-stage diversification while reducing metabolic soft spots by ~33% compared to saturated analogs. This compound is ideal for lead optimization where piperazine-based leads exhibit hERG or promiscuity liabilities. Verify structural identity before purchase to avoid failed synthetic routes from generic substitution.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
Cat. No. B4962433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(cyclohex-3-en-1-ylmethyl)morpholine
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)CN2CCOCC2
InChIInChI=1S/C11H19NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-2,11H,3-10H2
InChIKeyKPKYRRUPHUATDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclohex-3-en-1-ylmethyl)morpholine: Procurement Baseline and Structural Identity


4-(Cyclohex-3-en-1-ylmethyl)morpholine is a bicyclic tertiary amine belonging to the class of N-substituted morpholine derivatives . The compound features a morpholine ring connected via a methylene (-CH₂-) spacer to a cyclohex-3-ene ring, yielding the molecular formula C₁₁H₁₉NO and a molecular weight of approximately 181.3 g/mol [1]. It is a lipophilic building block commonly employed in medicinal chemistry as a scaffold intermediate and linker module . It is critical to note that this compound is distinct from the more widely cited 4-(1-cyclohexen-1-yl)morpholine (CAS 670-80-4), which is an enamine rather than a saturated tertiary amine, a structural divergence that confers fundamentally different chemical reactivity and biological behavior .

Why 4-(Cyclohex-3-en-1-ylmethyl)morpholine Cannot Be Generically Substituted: Critical Selection Factors


In the context of scientific procurement and lead optimization, 4-(cyclohex-3-en-1-ylmethyl)morpholine is not a commodity building block. Generic substitution with closely related analogs, such as saturated 4-(cyclohexylmethyl)morpholine (CAS 5005-25-4), 3-(cyclohexylmethyl)morpholine, or 2-(cyclohex-3-en-1-yl)morpholine, frequently introduces significant deviations in lipophilicity, metabolic stability, and chemical reactivity . The presence of the isolated double bond in the cyclohexene ring—distinct from the fully saturated cyclohexyl analogs—preserves a handle for downstream functionalization (e.g., epoxidation, dihydroxylation) while modulating the scaffold's LogP and conformational rigidity relative to saturated counterparts . Furthermore, the 4-substitution pattern on the morpholine nitrogen (versus 2- or 3-substituted analogs) preserves the full basicity and nucleophilicity of the amine center, a critical parameter for receptor binding and salt formation that is compromised in 2-substituted or enamine variants . Simply replacing this compound with a saturated or regioisomeric morpholine derivative without rigorous comparative validation can lead to failed synthetic routes, altered pharmacokinetic profiles, or loss of target engagement [1].

Quantitative Evidence Guide: Differentiating 4-(Cyclohex-3-en-1-ylmethyl)morpholine from Structural Analogs


LogP and Hydrophobicity: Quantified Difference vs. Saturated Cyclohexylmethyl Analog

The cyclohex-3-en-1-ylmethyl moiety in the target compound confers lower lipophilicity compared to the fully saturated cyclohexylmethyl analog 4-(cyclohexylmethyl)morpholine (CAS 5005-25-4). Based on computational predictions and structural comparisons, the target compound has a predicted LogP of approximately 1.4 [1], while the saturated analog exhibits a higher predicted LogP of approximately 2.0-2.2 . This difference arises from the alkene moiety, which increases polarity and reduces hydrophobic surface area relative to the fully saturated cyclohexane ring. This moderate LogP value places the target compound in a favorable range for blood-brain barrier penetration (LogP 1-3 being optimal) while maintaining adequate aqueous solubility [2].

Lipophilicity ADME Medicinal Chemistry

Chemical Reactivity: Alkene Functional Handle vs. Saturated Cyclohexylmethyl Analog

4-(Cyclohex-3-en-1-ylmethyl)morpholine retains a chemically addressable alkene group, enabling downstream functionalization reactions that are impossible with its fully saturated counterpart 4-(cyclohexylmethyl)morpholine. The target compound can undergo oxidation to form epoxides or diols, hydroboration for alcohol synthesis, and hydrogenation for selective conversion to the saturated analog when desired . In contrast, 4-(cyclohexylmethyl)morpholine lacks this reactive handle, limiting its utility to passive scaffold incorporation without further diversification. Additionally, the target compound differs fundamentally from 4-(1-cyclohexen-1-yl)morpholine (CAS 670-80-4), which is an enamine that readily hydrolyzes under acidic conditions to regenerate cyclohexanone and morpholine—a behavior not exhibited by the stable tertiary amine of the target compound [1].

Synthetic Chemistry Scaffold Diversification Late-Stage Functionalization

Metabolic Stability: Predicted Advantage vs. Saturated Cyclohexylmethyl Analog

The cyclohex-3-ene ring in the target compound introduces sp² hybridization that reduces the number of metabolically labile C-H bonds compared to the fully saturated cyclohexylmethyl analog. Specifically, the cyclohexene ring contains four sp³ carbons with abstractable hydrogens, while the saturated cyclohexane ring contains six such carbons . Morpholine-containing compounds are known substrates for cytochrome P450 enzymes, with metabolic oxidation primarily occurring at α-positions to the heteroatom and on saturated aliphatic rings [1]. The alkene moiety in the target compound is expected to slow oxidative metabolism relative to the fully saturated analog by reducing the number of available metabolic soft spots, potentially extending half-life in hepatic microsome assays .

Drug Metabolism Cytochrome P450 Lead Optimization

4-Substitution Pattern: Basicity and Binding Affinity vs. 2- and 3-Substituted Analogs

The 4-substitution pattern on the morpholine nitrogen in the target compound preserves the full basicity of the tertiary amine, with predicted pKa values in the range of 7.4-8.0 . This is in contrast to 2-substituted analogs such as 2-(cyclohex-3-en-1-yl)morpholine (CAS 1859474-29-5), where steric hindrance and electronic effects from the adjacent oxygen atom reduce basicity and alter the nitrogen's hydrogen-bonding capacity . Morpholine derivatives with N-substitution (4-position) consistently demonstrate superior target engagement in GPCR and kinase assays compared to C-substituted analogs, as the basic amine remains optimally positioned for ionic interactions with aspartate or glutamate residues in receptor binding pockets [1]. The 4-substitution pattern also ensures that the morpholine oxygen remains unhindered for hydrogen bond acceptance, a key interaction in many pharmacophores [1].

pKa Receptor Binding Pharmacophore Design

Conformational Rigidity: Cyclohexene Ring vs. Saturated Cyclohexane in Receptor Binding

The cyclohex-3-ene ring in the target compound adopts a half-chair conformation with reduced conformational flexibility compared to the fully saturated cyclohexane ring in 4-(cyclohexylmethyl)morpholine . Cyclohexane rings exist in rapid chair-chair interconversion (barrier ~10 kcal/mol), presenting multiple low-energy conformations that increase entropic penalty upon receptor binding [1]. The cyclohexene ring, constrained by the alkene, restricts conformational sampling and locks the scaffold into a more defined geometry . In class-level SAR studies of morpholine-containing GPCR ligands, cyclohexene-containing scaffolds have demonstrated up to 5-10 fold improvements in binding affinity relative to saturated cyclohexane analogs, attributed to reduced entropic penalty and improved shape complementarity [2].

Conformational Analysis Entropic Penalty Molecular Recognition

Differentiation from Piperazine Analogs: Protein Binding and Selectivity Profile

While morpholine and piperazine rings are both common heterocycles in medicinal chemistry, they exhibit distinct biological profiles. Piperazine analogs containing the cyclohex-3-en-1-ylmethyl group, such as [4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-phenyl-methanone, have been evaluated in HTS campaigns and show EC₅₀ values >195 μM in HSF-1 stress response assays, indicating minimal activity [1]. In contrast, morpholine derivatives demonstrate different selectivity profiles due to the oxygen atom's hydrogen bond acceptor capacity and reduced basicity of the amine [2]. Class-level analysis indicates that morpholine-containing compounds generally exhibit lower promiscuity and reduced hERG channel binding compared to piperazine analogs, which often show broader GPCR activity and higher cardiovascular liability [2]. This differential selectivity profile is a critical consideration when selecting between morpholine and piperazine scaffolds for CNS or cardiovascular targets.

Off-Target Activity GPCR Selectivity Kinase Inhibition

Optimal Application Scenarios for 4-(Cyclohex-3-en-1-ylmethyl)morpholine Based on Differentiating Evidence


Medicinal Chemistry: Scaffold for CNS-Penetrant Lead Optimization Requiring Moderate Lipophilicity

Based on its predicted LogP of ~1.4 [1]—which falls within the optimal range for blood-brain barrier penetration (LogP 1-3)—4-(cyclohex-3-en-1-ylmethyl)morpholine is particularly well-suited as a scaffold for CNS drug discovery programs. Compared to the saturated analog 4-(cyclohexylmethyl)morpholine (predicted LogP ~2.0-2.2) , the target compound offers improved aqueous solubility while maintaining sufficient lipophilicity for membrane permeability. The 4-substitution pattern preserves full amine basicity (predicted pKa 7.4-8.0) [1] for engagement with CNS GPCR targets, while the conformational constraint of the cyclohexene ring may enhance target binding affinity by reducing entropic penalty.

Synthetic Chemistry: Versatile Building Block Requiring Downstream Functionalization Capability

The presence of an isolated alkene in the cyclohex-3-ene ring enables orthogonal reactivity that is unavailable in saturated morpholine derivatives [1]. This makes 4-(cyclohex-3-en-1-ylmethyl)morpholine an ideal building block for synthetic routes requiring late-stage diversification via epoxidation, dihydroxylation, hydroboration, or hydrogenation [1]. Crucially, unlike the enamine analog 4-(1-cyclohexen-1-yl)morpholine (CAS 670-80-4) which hydrolyzes under acidic conditions [2], the target compound remains stable as a tertiary amine, allowing it to survive multi-step synthetic sequences without degradation.

Lead Optimization: Metabolic Stability Enhancement Over Saturated Cyclohexyl Analogs

For programs where metabolic soft spots on saturated aliphatic rings are limiting PK performance, 4-(cyclohex-3-en-1-ylmethyl)morpholine offers a strategic advantage. The cyclohexene ring contains only four sp³ carbons with abstractable C-H bonds for CYP oxidation, compared to six such carbons in the fully saturated cyclohexylmethyl analog [1]. This ~33% reduction in potential metabolic soft spots may translate to extended half-life and reduced clearance in vivo . The morpholine scaffold itself has well-characterized metabolic pathways, making this compound a predictable alternative for addressing CYP-mediated clearance issues.

Selectivity-Driven Programs: Alternative to Piperazine Scaffolds to Mitigate Off-Target Liability

In drug discovery programs where the cyclohex-3-en-1-ylmethyl pharmacophore is required but piperazine-based leads exhibit problematic off-target profiles (e.g., hERG channel binding, broad GPCR activity), 4-(cyclohex-3-en-1-ylmethyl)morpholine presents a differentiated alternative [1]. Class-level evidence indicates that morpholine-containing compounds generally demonstrate lower promiscuity and reduced cardiovascular liability compared to piperazine analogs [1]. Furthermore, HTS data for related piperazine derivatives show minimal activity (EC₅₀ >195 μM) in stress response assays [3], suggesting that the morpholine scaffold may offer a cleaner selectivity profile for targets requiring the cyclohex-3-en-1-ylmethyl recognition element.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(cyclohex-3-en-1-ylmethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.